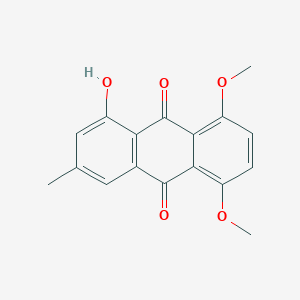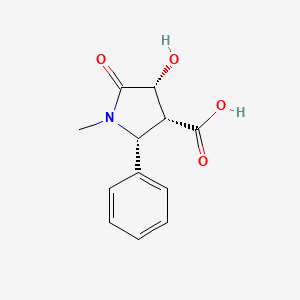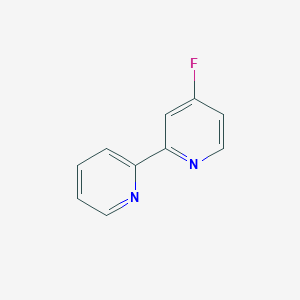![molecular formula C23H34O2S2 B13131406 2-{[10-([2,2'-Bithiophen]-5-yl)decyl]oxy}oxane CAS No. 821782-06-3](/img/structure/B13131406.png)
2-{[10-([2,2'-Bithiophen]-5-yl)decyl]oxy}oxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((10-([2,2’-Bithiophen]-5-yl)decyl)oxy)tetrahydro-2H-pyran is a complex organic compound that features a tetrahydropyran ring linked to a decyl chain, which is further connected to a bithiophene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((10-([2,2’-Bithiophen]-5-yl)decyl)oxy)tetrahydro-2H-pyran typically involves multiple steps, starting with the preparation of the bithiophene unit. The bithiophene can be synthesized through a Stille coupling reaction, where a halogenated thiophene reacts with a stannylated thiophene in the presence of a palladium catalyst.
Next, the decyl chain is introduced via a nucleophilic substitution reaction, where the bithiophene reacts with a decyl halide. Finally, the tetrahydropyran ring is formed through an intramolecular cyclization reaction, typically using an acid catalyst to promote the formation of the ether linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-((10-([2,2’-Bithiophen]-5-yl)decyl)oxy)tetrahydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: The thiophene units can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiophene units or the tetrahydropyran ring.
Substitution: Halogenation or other substitution reactions can occur on the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene units can yield sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes or tetrahydrothiophenes.
Aplicaciones Científicas De Investigación
2-((10-([2,2’-Bithiophen]-5-yl)decyl)oxy)tetrahydro-2H-pyran has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural properties may allow it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: The compound’s unique properties could be explored for therapeutic applications.
Industry: It can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 2-((10-([2,2’-Bithiophen]-5-yl)decyl)oxy)tetrahydro-2H-pyran depends on its specific application. In organic electronics, the compound’s ability to transport electrons or holes is crucial. The bithiophene units facilitate π-π stacking interactions, which enhance charge transport properties. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding or hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
2-((10-(Hexadecyloxy)decyl)oxy)tetrahydro-2H-pyran: This compound has a similar structure but with a hexadecyloxy chain instead of a bithiophene unit.
2-((10-(Tetrahydro-2H-pyran-2-yloxy)decyl)oxy)tetrahydro-2H-pyran: This compound features two tetrahydropyran rings linked by a decyl chain.
Uniqueness
2-((10-([2,2’-Bithiophen]-5-yl)decyl)oxy)tetrahydro-2H-pyran is unique due to the presence of the bithiophene unit, which imparts distinct electronic properties. This makes it particularly valuable for applications in organic electronics, where efficient charge transport is essential.
Propiedades
Número CAS |
821782-06-3 |
|---|---|
Fórmula molecular |
C23H34O2S2 |
Peso molecular |
406.6 g/mol |
Nombre IUPAC |
2-[10-(5-thiophen-2-ylthiophen-2-yl)decoxy]oxane |
InChI |
InChI=1S/C23H34O2S2/c1(2-4-6-9-17-24-23-14-8-10-18-25-23)3-5-7-12-20-15-16-22(27-20)21-13-11-19-26-21/h11,13,15-16,19,23H,1-10,12,14,17-18H2 |
Clave InChI |
OVAJDMOUNPAXNL-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)OCCCCCCCCCCC2=CC=C(S2)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


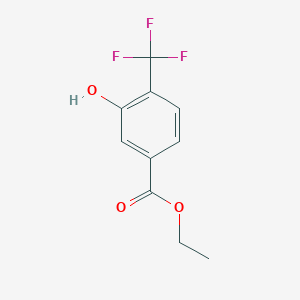



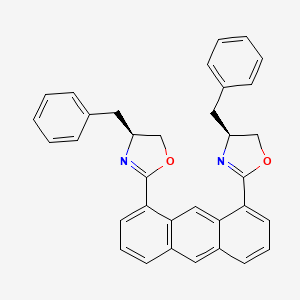
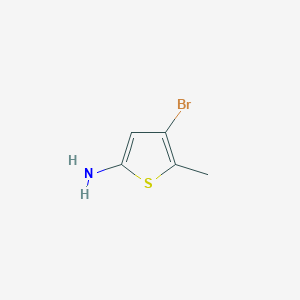
![1,4-Diamino-7-chloro-2-[4-(methylsulfanyl)phenoxy]anthracene-9,10-dione](/img/structure/B13131373.png)
![2H-Indol-2-one, 1-(2-ethylhexyl)-3-[1-(2-ethylhexyl)-1,2-dihydro-2-oxo-6-(2-thienyl)-3H-indol-3-ylidene]-1,3-dihydro-6-(2-thienyl)-](/img/structure/B13131379.png)


